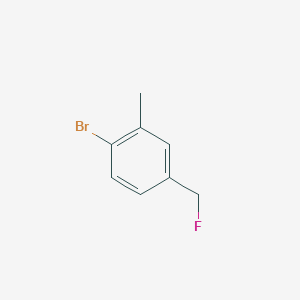

1-Bromo-4-(fluoromethyl)-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-(fluoromethyl)-2-methylbenzene is a halogenated aromatic compound that has been studied for its potential use in various chemical syntheses and applications. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile synthon for further chemical transformations, particularly in the field of radiochemistry where it can be used to introduce fluorine-18, a positron-emitting radioisotope, into biologically active molecules for positron emission tomography (PET) imaging .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. One approach involves the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene by nucleophilic aromatic substitution reactions using n.c.a. [18F]fluoride. This method has been shown to achieve high radiochemical yields, making it suitable for 18F-arylation reactions . Additionally, the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue has been reported, providing new bifunctional labeling agents for PET imaging . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have also been studied, demonstrating the compound's utility in synthesizing six-membered heterocycles .

Molecular Structure Analysis

The molecular structure and conformation of bromo-substituted benzenes have been investigated using spectroscopic methods and density functional theory (DFT) calculations. Studies have shown that the presence of bromine and fluorine atoms significantly influences the geometry of the benzene ring and its vibrational modes . The molecular geometry and vibrational frequencies of 1-bromo-3-fluorobenzene, a related compound, have been calculated and compared with experimental data, providing insights into the effects of halogen substitution on benzene derivatives .

Chemical Reactions Analysis

The chemical reactivity of this compound has been explored in the context of photodissociation and palladium-promoted cross-coupling reactions. Photofragment translational spectroscopy has been used to study the ultraviolet photodissociation of bromo-fluorobenzenes, revealing the energy distribution and substitution effects of the fluorine atom . Furthermore, palladium-catalyzed cross-coupling reactions with organostannanes have been employed to introduce fluorophenyl structures into functional molecules, highlighting the compound's potential in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and bromomethyl-substituted benzenes have been characterized through X-ray structure determinations and spectroscopic analyses. The crystal structures of various derivatives have been analyzed, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the compounds' stability and reactivity . The electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT), providing a comprehensive understanding of the title compound's electronic structure .

科学的研究の応用

Applications in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene, a compound related to 1-Bromo-4-(fluoromethyl)-2-methylbenzene, has been explored as a novel bifunctional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a protective film on the battery's anode, providing overcharge protection and enhancing thermal stability. It also contributes to reducing the flammability of the electrolyte, adding a layer of safety without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).

Role in Radiochemistry

1-bromo-4-[18F]fluorobenzene, which shares a structural resemblance with this compound, is significant in the field of radiochemistry, particularly for 18F-arylation reactions. It's utilized as a versatile synthon for preparing no-carrier-added versions of the compound, serving as a precursor for various metallo-organic or Pd-catalyzed coupling reactions. This versatility is crucial for advancing studies and applications in nuclear medicine and imaging (J. Ermert et al., 2004).

Importance in Organic Synthesis

The compound 2-Fluoro-4-bromobiphenyl, structurally related to this compound, plays a pivotal role as an intermediate in synthesizing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite its utility, the synthesis of this compound has faced challenges due to the high costs and potential hazards associated with commonly used reagents and methodologies. Hence, research continues to seek more practical, large-scale synthesis methods to broaden its applicability in medicinal chemistry (Yanan Qiu et al., 2009).

Safety and Hazards

作用機序

Target of Action

The specific targets of a compound depend on its chemical structure and properties. In general, halogenated organic compounds like “1-Bromo-4-(fluoromethyl)-2-methylbenzene” can interact with various proteins, enzymes, or receptors in the body, altering their function .

Mode of Action

The mode of action of a compound refers to how it affects its target. For instance, it might inhibit an enzyme, activate a receptor, or interfere with a biochemical pathway. The exact mode of action would depend on the specific target and the compound’s chemical properties .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. It could potentially interfere with a variety of biochemical processes, from metabolic pathways to signal transduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it goes in the body, how it is broken down, and how it is removed. These properties are influenced by the compound’s chemical structure and can greatly affect its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might lead to changes in cell function, gene expression, or other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors like temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .

特性

IUPAC Name |

1-bromo-4-(fluoromethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFIVFBJQCRHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)

![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)